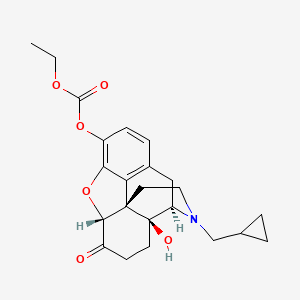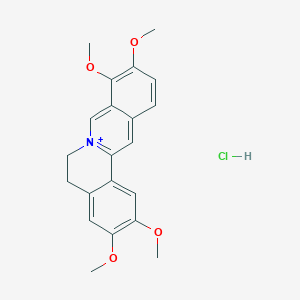
2,2'-(2,2'-Disulphonato1,1'-biphenyl-4,4'-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its multiple sulphonate groups, biphenyl structure, and azo linkages, making it a valuable substance in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) involves multiple steps, including the formation of biphenyl intermediates, sulphonation, and azo coupling reactions. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulphonate groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an additive in various formulations.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulphonate groups enhance its solubility and facilitate binding to target molecules. The azo linkages and aromatic rings allow for interactions with enzymes and receptors, leading to various biological and chemical effects. The exact mechanism of action depends on the specific application and the target system.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Biphenol
- 4,4’-Dihydroxybiphenyl
- 4,4’-Sulfonyldiphenol
- 2,2-Bis-(3,5-dimethyl-4-hydroxyphenyl)-propane
Uniqueness
Compared to similar compounds, 2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) stands out due to its complex structure, multiple functional groups, and diverse applications. Its unique combination of sulphonate groups, azo linkages, and aromatic rings provides distinct chemical and biological properties that are not found in simpler biphenyl derivatives.
Properties
CAS No. |
68110-30-5 |
|---|---|
Molecular Formula |
C58H30Cl2N14Na8O26S8 |
Molecular Weight |
1850.3 g/mol |
IUPAC Name |
octasodium;2-[[6-[[4-chloro-6-[4-[4-[[4-chloro-6-[[6-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C58H38Cl2N14O26S8.8Na/c59-53-65-55(61-27-7-11-31-25(19-27)21-45(105(89,90)91)47(49(31)75)73-71-39-17-15-35-37(51(39)107(95,96)97)3-1-5-41(35)101(77,78)79)69-57(67-53)63-29-9-13-33(43(23-29)103(83,84)85)34-14-10-30(24-44(34)104(86,87)88)64-58-68-54(60)66-56(70-58)62-28-8-12-32-26(20-28)22-46(106(92,93)94)48(50(32)76)74-72-40-18-16-36-38(52(40)108(98,99)100)4-2-6-42(36)102(80,81)82;;;;;;;;/h1-24,75-76H,(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H,95,96,97)(H,98,99,100)(H2,61,63,65,67,69)(H2,62,64,66,68,70);;;;;;;;/q;8*+1/p-8 |
InChI Key |
ZONNZHBNEGFXSA-UHFFFAOYSA-F |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=NC(=NC(=N5)Cl)NC6=CC(=C(C=C6)C7=C(C=C(C=C7)NC8=NC(=NC(=N8)NC9=CC2=CC(=C(C(=C2C=C9)O)N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


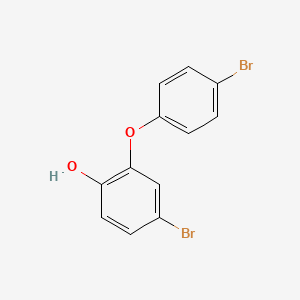

![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)

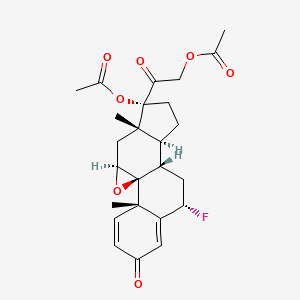
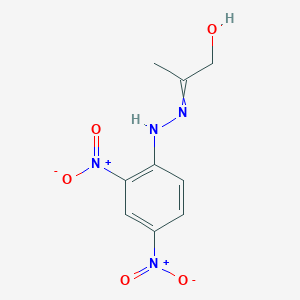
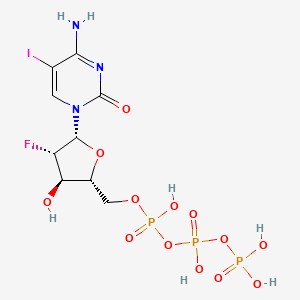
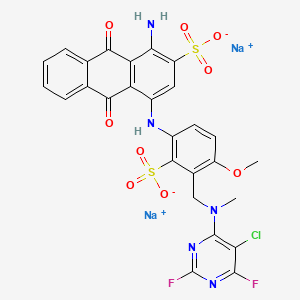
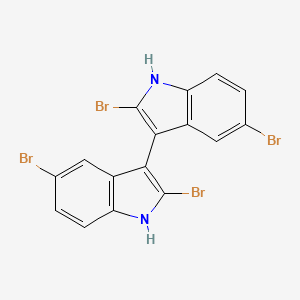
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
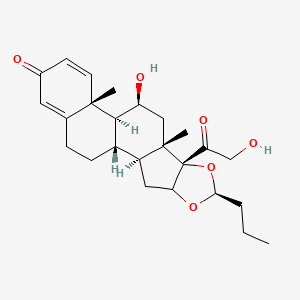
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
